molecular formula C15H18N2O3 B2602485 N-(Oxolan-3-ylmethyl)-4-(prop-2-enoylamino)benzamide CAS No. 2361857-85-2

N-(Oxolan-3-ylmethyl)-4-(prop-2-enoylamino)benzamide

Cat. No. B2602485
M. Wt: 274.32
InChI Key: ZFJLFLUKTZYDAC-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common name, and structural formula. It may also include the class of compounds it belongs to and its uses or significance.



Synthesis Analysis

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Molecular Structure Analysis

This involves studying the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties include reactivity, acidity or basicity, and types of reactions the compound can undergo.


Safety And Hazards

This involves understanding the safety measures needed to handle the compound and the possible hazards it can pose to health and the environment.


Future Directions

This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less known compound like “N-(Oxolan-3-ylmethyl)-4-(prop-2-enoylamino)benzamide”, some of this information might not be available. It’s always a good idea to consult scientific literature or databases for the most accurate and up-to-date information. If you have access to a library or a university database, that could be a good place to start. You could also consider reaching out to a chemistry professor or a professional chemist for guidance.


properties

IUPAC Name

N-(oxolan-3-ylmethyl)-4-(prop-2-enoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-2-14(18)17-13-5-3-12(4-6-13)15(19)16-9-11-7-8-20-10-11/h2-6,11H,1,7-10H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJLFLUKTZYDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)NCC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Oxolan-3-ylmethyl)-4-(prop-2-enoylamino)benzamide

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